molecular formula C13H17F2NO B1487508 {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol CAS No. 415702-40-8

{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol

Cat. No.: B1487508
CAS No.: 415702-40-8
M. Wt: 241.28 g/mol
InChI Key: GRWAECMWJVSXIQ-UHFFFAOYSA-N
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Description

“{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol” is a chemical compound . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural characterization of compounds related to {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol. For instance, the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride involved a process starting from piperidine-4-carboxylic acid, showcasing the ease of access to these materials and the potential for high yields. This synthesis emphasizes the structural diversity achievable within this class of compounds (Zheng Rui, 2010). Additionally, synthesis and crystal structure analysis have been conducted on various derivatives, illustrating their complex crystallography and providing insights into their potential applications based on structural properties. These studies reveal the compounds’ chair conformations and tetrahedral geometry around specific atoms, further underpinning their chemical versatility and potential utility in various scientific applications (H. R. Girish et al., 2008).

Antimicrobial Activity

The antimicrobial activity of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives has been a notable area of study, highlighting the potential therapeutic applications of these compounds. These derivatives have shown promising activity against various bacterial and fungal strains, suggesting their potential as leads for the development of new antimicrobial agents. This research underscores the biological relevance of these compounds and their potential utility in addressing antibiotic resistance issues (L. Mallesha, K. Mohana, 2014).

Catalytic Applications

The compounds within this chemical family have also been studied for their catalytic applications . For example, cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes derived from related structures have been shown to catalyze oxidative cyclization of alkenols, indicating their potential utility in synthetic organic chemistry and industrial applications. These findings suggest the compounds' versatility and functional utility as catalysts in organic synthesis, opening avenues for the development of novel catalytic processes (M. Dönges et al., 2014).

Molecular Interaction Studies

Further research has explored the molecular interactions of these compounds with biological receptors, such as the CB1 cannabinoid receptor. This research provides valuable insights into the molecular basis of receptor-ligand interactions and contributes to the understanding of how structural modifications influence biological activity. Such studies are crucial for the rational design of receptor-targeted therapeutics, highlighting the compounds' potential in drug discovery and development (J. Shim et al., 2002).

Safety and Hazards

The safety data sheet suggests avoiding contact with skin, eyes, and clothing. It also recommends avoiding ingestion and inhalation, and avoiding prolonged or repeated exposure .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, thereby affecting the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can result in altered cellular signaling and metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation can lead to the formation of metabolites with different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. High doses of this compound have been associated with adverse effects such as hepatotoxicity and nephrotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites in the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it can be transported across cell membranes by specific transporters, influencing its intracellular concentration and biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of this compound within the cell can significantly impact its biological effects .

Properties

IUPAC Name

[1-[(2,4-difluorophenyl)methyl]piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c14-12-4-3-11(13(15)6-12)8-16-5-1-2-10(7-16)9-17/h3-4,6,10,17H,1-2,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWAECMWJVSXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=C(C=C2)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.